Acid Red 249
Description
Contextualization within Industrial Dye Applications and Environmental Relevance
Acid Red 249 is primarily utilized in the textile industry for the dyeing and printing of protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon. worlddyevariety.comemperordye.comhimedialabs.com Its applications also extend to the leather and paper industries. duracolour.comchembk.com The dye is known for producing a brilliant, bluish-red hue. worlddyevariety.com It can be used in neutral or weakly acidic dye baths and is sometimes combined with other dyes for color matching. chembk.comemperordye.com
The widespread industrial use of synthetic dyes, including this compound, has significant environmental implications. researchgate.net A considerable fraction of dyes used in industrial processes, sometimes up to 15%, can be lost to wastewater during application. nih.gov These dye effluents, when discharged into aquatic ecosystems, are a major source of water pollution. researchgate.net Synthetic dyes are often stable organic molecules that are resistant to light, temperature, and microbial degradation, leading to their persistence in the environment. researchgate.netmdpi.com The complex aromatic structure of azo dyes like this compound makes them particularly difficult to break down using conventional wastewater treatment methods. mdpi.commdpi.com
Current Research Landscape and Key Challenges in this compound Studies
The contemporary research landscape for this compound is predominantly focused on developing effective methods for its removal and degradation from industrial wastewater. nih.gov Due to the limitations of conventional treatment systems, scientific inquiry has shifted towards advanced oxidation processes and biological treatments. researchgate.netmdpi.com
Key areas of investigation include:
Biodegradation: This involves using microorganisms to break down the dye molecule. Studies have identified specific bacterial strains, such as Bacillus flexus and Acinetobacter radioresistens, capable of decolorizing and degrading this compound. researchgate.netresearchgate.net This process often relies on the enzymatic activity of azoreductase, which cleaves the dye's characteristic azo bond (-N=N-). researchgate.net
Photocatalysis: This technique utilizes semiconductor materials, like Titanium dioxide (TiO₂), which, when activated by light, generate reactive oxygen species that can degrade the complex dye structure. brazilianjournals.com.br Research indicates that this compound has functional groups that interact effectively with the surface of TiO₂, favoring adsorption and subsequent degradation. brazilianjournals.com.br
Advanced Material Application: Studies have explored the use of this compound as a template or structure-directing agent in the synthesis of nanomaterials, such as polypyrrole nanofibers. researchgate.net Other research has investigated its physicochemical interactions in specific applications, for instance, its complexation with polymers in ink-receiving layers for inkjet printing. imaging.org
The primary challenges in this compound studies revolve around its inherent stability and the nature of its degradation byproducts. The complex, conjugated structure of the dye makes it recalcitrant to breakdown. mdpi.com A significant challenge is ensuring the complete mineralization of the dye, as the incomplete breakdown can result in the formation of intermediate aromatic amines, which may themselves be toxic. mdpi.comnih.gov Furthermore, developing degradation methods that are both economically viable and environmentally sustainable for large-scale industrial application remains a critical hurdle. mdpi.comnih.gov
| Degradation Method | Key Agent(s) | Reported Efficiency/Findings | Reference |
|---|---|---|---|
| Biodegradation | Bacillus flexus | Complete decolorization of a 50 mg/L solution achieved in 8 hours at pH 7 and 37°C. | researchgate.net |
| Biodegradation | Acinetobacter radioresistens | Effectively degrades Acid Red via the enzyme azoreductase. | researchgate.net |
| Photocatalysis | Titanium dioxide (TiO₂) P25 | Demonstrated efficient color removal (77% more than photolysis alone) in 120 minutes. | brazilianjournals.com.br |
| Inkjet Application | Polyfix 601 (cationic polymer), Polyvinyl alcohol (binder) | Forms an ionic complex with the dye-fixing agent (Polyfix 601) within the binder layer. | imaging.org |
Scope and Objectives of Advanced Academic Inquiry on this compound
Advanced academic inquiry into this compound is driven by the need for sustainable solutions to the environmental problems it poses and the desire to optimize its industrial applications. The primary objectives of current research include:
Development of Eco-Friendly Remediation Technologies: A central goal is to create and refine degradation methods that are effective, cost-efficient, and environmentally benign. nih.gov This includes the isolation and optimization of microbial strains with high dye-degrading capabilities and the development of more efficient photocatalytic systems. researchgate.netresearchgate.net
Process Optimization and Mechanistic Understanding: Researchers aim to understand the precise mechanisms of degradation and to optimize the operational parameters of these processes. This involves studying the effects of pH, temperature, dye concentration, and microbial load on decolorization rates. researchgate.net Advanced analytical techniques are employed to identify the intermediate and final products of degradation to ensure complete mineralization and avoid the formation of harmful byproducts. researchgate.net
Wastewater Valorization and Reuse: A forward-looking objective is to create closed-loop systems in industrial processes. Research has demonstrated the potential to reuse decolorized dyebaths for subsequent dyeing cycles without compromising the quality of the dyed fabric. researchgate.net This approach aims to significantly reduce water consumption and the volume of chemical-laden effluent. researchgate.net
Enhancing Material Performance: In materials science, the objective is to understand and control the interaction of this compound with other chemical components in complex systems, such as inkjet inks and papers. imaging.org The goal is to improve properties like color density, stability, and water resistance in the final product. imaging.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H20ClN3Na2O10S3 |
|---|---|
Molecular Weight |
748.1 g/mol |
IUPAC Name |
disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
XDBZPHDFHYZHNG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Methodologies for Remediation and Transformation of Acid Red 249
Photocatalytic Degradation Processes
Photocatalysis is an environmental remediation technique that involves the acceleration of a photoreaction in the presence of a catalyst. When a semiconductor photocatalyst absorbs light energy greater than its band gap, it generates electron-hole pairs. These charge carriers migrate to the catalyst's surface and participate in redox reactions, producing highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that can degrade complex organic pollutants like Acid Red 249.
Mechanistic Pathways of this compound Photodegradation under Varied Light Spectra
The degradation of this compound via photocatalysis proceeds through a series of oxidative reactions initiated by light-induced charge separation in a semiconductor material. The specific mechanistic pathway is highly dependent on the photocatalyst used and the spectrum of light irradiation (UV or visible).
Under UV light, the primary mechanism involves the generation of electron-hole pairs (e⁻/h⁺) in the semiconductor. These charge carriers react with water (H₂O) and dissolved oxygen (O₂) to form reactive oxygen species. For certain composite catalysts, such as Poly(m-phenylenediamine)/Zinc Oxide, studies involving radical scavengers have elucidated the roles of different reactive species. In the UV/PMPD/ZnO system, it was found that both photogenerated holes (h⁺) and hydroxyl radicals (•OH) are the main oxidants responsible for the degradation of the AR249 molecule. nih.govfrontiersin.org
When the degradation is performed under visible light, the mechanism can differ. For visible-light active catalysts, the energy is sufficient to create the electron-hole pairs necessary for ROS production. However, in the case of the PMPD/ZnO composite, the primary oxidant under visible light irradiation was identified as the hydroxyl radical (•OH). nih.govfrontiersin.org This indicates that the photosensitizing property of the polymer component plays a crucial role in absorbing visible light and initiating the catalytic cycle, which predominantly leads to the formation of •OH radicals to carry out the dye degradation.
Synthesis and Characterization of Novel Photocatalytic Nanomaterials for this compound Remediation
The efficiency of the photocatalytic process is largely dependent on the properties of the nanomaterial used as a catalyst. Research has focused on synthesizing novel materials with enhanced light absorption, charge separation, and surface area to improve the degradation rates of dyes like this compound.
Poly(m-phenylenediamine)/ZnO (PMPD/ZnO) composites have been synthesized through a chemical oxidative polymerization method. nih.govfrontiersin.org These composites have been characterized using various analytical techniques, including Powder X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM). nih.govfrontiersin.org
The key advantage of the PMPD/ZnO composite is its enhanced photocatalytic activity under both UV and visible light, whereas pure ZnO is active only under UV light. nih.govfrontiersin.org This broader spectral response is attributed to the presence of the PMPD polymer, which shifts the activity into the visible range. frontiersin.org Furthermore, these composites demonstrate superior stability; after five successive cycles, the photocatalytic activity for AR249 degradation remained over 75% of the initial run. nih.govfrontiersin.org This stability is due to the polymer inhibiting the photocorrosion of the ZnO nanoparticles. frontiersin.org
Table 1: Performance of PMPD/ZnO Composites in this compound Degradation
| Parameter | Observation | Reference |
|---|---|---|
| Light Source Activity | Effective under both UV and Visible light | nih.govfrontiersin.org |
| Primary Oxidant (UV Light) | Photogenerated holes (h⁺) and Hydroxyl radicals (•OH) | nih.govfrontiersin.org |
| Primary Oxidant (Visible Light) | Hydroxyl radicals (•OH) | nih.govfrontiersin.org |
| Photocatalytic Stability | >75% activity retained after 5 cycles | nih.govfrontiersin.org |
| Degradation (5th cycle vs. ZnO) | 79.4% for PMPD/ZnO (1/80) vs. 34.9% for ZnO | frontiersin.org |
Titanium dioxide (TiO₂) is one of the most widely studied photocatalysts due to its high chemical stability, non-toxicity, and low cost. jwent.netorientjchem.org It typically requires UV light for activation due to its wide band gap. researchgate.net Research on TiO₂ has demonstrated its effectiveness in degrading various azo dyes, including those structurally similar to this compound.
While direct studies on AR249 are limited, the efficacy of TiO₂-based photocatalysts has been proven for other acid red dyes. For instance, Fe₃O₄@TiO₂ composites showed a 93.56% degradation rate for Acid Red 73 in 24 minutes, significantly higher than pure TiO₂ (74.47%), due to a reduced band gap (2.5 eV). mdpi.com Similarly, a TiO₂/Zeolite nano photocatalyst achieved 96.3% removal of Acid Red 18 under optimized conditions. jwent.net These findings underscore the potential of TiO₂ and its derivatives for the remediation of AR249.
Table 2: Performance of TiO₂-Based Photocatalysts on Various Acid Red Dyes
| Photocatalyst | Target Dye | Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Fe₃O₄@TiO₂ | Acid Red 73 | 93.56% in 24 min | Reduced band gap (2.5 eV) enhances efficiency. | mdpi.com |
| TiO₂/Zeolite (Y type) | Acid Red 18 | 96.3% in 125 min | Effective under optimized pH and catalyst dosage. | jwent.net |
| TiO₂/Activated Carbon | Acid Red dye | - | Composite synthesized via sol-gel method. | researchgate.net |
Bismuth oxyhalides (BiOX; X = Cl, Br, I) are a class of semiconductors with unique layered structures that create an internal electric field, promoting the separation of photogenerated electron-hole pairs and thus enhancing photocatalytic activity. researchgate.net Their band gaps are tunable, with BiOCl having a wide band gap (~3.3 eV) suitable for UV light, while BiOBr has a narrower band gap (~2.64 eV) that allows for visible light absorption. rsc.org
These materials are typically synthesized via hydrothermal or hydrolysis methods. researchgate.netnih.gov Although specific studies on the degradation of this compound by BiOX are not prominent in the reviewed literature, their high efficiency in degrading other complex dyes like Rhodamine B is well-documented. frontiersin.orgresearchgate.net For example, 100% degradation of Rhodamine B was achieved with BiOCl in 120 minutes under UV-LED irradiation. researchgate.net The proven performance of bismuth oxyhalides against recalcitrant organic pollutants suggests they are strong candidates for the remediation of AR249.
Novel ceramic nanocomposites such as Dysprosium Oxide-Silica (Dy₂O₃-SiO₂) have been fabricated using sonochemical methods. nih.govresearchgate.net These materials are characterized by a wide energy gap, determined to be 3.41 eV. nih.govresearchgate.net
The photocatalytic performance of Dy₂O₃-SiO₂ has been tested against a range of toxic contaminants, including dyes structurally similar to AR249, such as Acid Red 14. nih.govresearchgate.net The composite exhibited superior efficiency, degrading some pollutants by over 90%. nih.govresearchgate.net Trapping experiments conducted during these studies revealed that hydroxyl radicals (•OH) were the primary species responsible for the decomposition of the contaminant molecules. nih.gov The high performance of this nanocomposite against other acid dyes indicates its significant potential for the degradation of this compound.
Table 3: Performance of Dy₂O₃-SiO₂ Nanocomposite on Various Dyes
| Parameter | Observation | Reference |
|---|---|---|
| Synthesis Method | Sonochemical approach | nih.govresearchgate.net |
| Energy Band Gap | 3.41 eV | nih.govresearchgate.net |
| Primary Degradation Species | Hydroxyl radicals (•OH) | nih.gov |
| Tested Contaminants | Erythrosine, Thymol blue, Acid Red 14, Methyl orange, etc. | nih.govresearchgate.net |
| Degradation Efficiency | 92.9% for Erythrosine | nih.govresearchgate.net |
Influence of Reaction Parameters on Photocatalytic Efficiency and Kinetics for this compound
The efficiency and kinetics of the photocatalytic degradation of azo dyes like this compound are significantly influenced by several key reaction parameters, including the pH of the solution, the dosage of the photocatalyst, and the initial concentration of the dye.
Influence of pH: The solution's pH is a critical factor in the photocatalytic degradation of acidic dyes. It affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For many acidic dyes, a lower pH is favorable for degradation. In acidic conditions, the surface of common photocatalysts like titanium dioxide (TiO₂) becomes positively charged, which promotes the adsorption of anionic dye molecules, such as this compound, through electrostatic attraction. This enhanced adsorption can lead to higher degradation efficiency. Conversely, in alkaline conditions, the catalyst surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in degradation efficiency.
Influence of Initial Dye Concentration: The initial concentration of the dye also plays a significant role in the degradation kinetics. At low dye concentrations, the degradation rate often follows pseudo-first-order kinetics. However, as the initial dye concentration increases, the degradation rate may decrease. This is because a higher concentration of dye molecules can absorb a significant amount of UV light, which hinders the light from reaching the photocatalyst surface. nih.gov Additionally, at high concentrations, the dye molecules can occupy a larger number of active sites on the catalyst, leading to a reduction in the generation of hydroxyl radicals, which are the primary oxidizing species. nih.gov
The kinetics of photocatalytic degradation of azo dyes are often described by the Langmuir-Hinshelwood model. researchgate.net This model takes into account the adsorption of the dye onto the catalyst surface and the subsequent surface reaction.
Table 1: Influence of Reaction Parameters on Photocatalytic Degradation of Acidic Dyes
| Parameter | General Influence on Efficiency | Reasoning |
|---|---|---|
| pH | Lower pH (acidic) generally enhances degradation of anionic dyes. | Promotes electrostatic attraction between the positively charged catalyst surface and anionic dye molecules. |
| Catalyst Dosage | Increases to an optimal point, then decreases. | Higher dosage provides more active sites, but excess leads to light scattering and particle agglomeration. acs.org |
| Initial Dye Concentration | Efficiency decreases as concentration increases. | Higher concentration reduces light penetration and saturates catalyst active sites. nih.gov |
Intermediate Product Analysis and Proposed Degradation Pathways in Photocatalytic Systems
The photocatalytic degradation of azo dyes such as this compound is a complex process that involves the breakdown of the parent molecule into various smaller intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. The identification of these intermediates is crucial for understanding the degradation mechanism and ensuring the complete detoxification of the wastewater. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. mdpi.com
The primary step in the photocatalytic degradation of azo dyes is the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color of the dye. This cleavage can occur through attack by hydroxyl radicals (•OH), leading to the formation of aromatic amines and other substituted aromatic compounds.
For azo dyes similar to this compound, the proposed degradation pathway generally involves the following steps:
Attack by Hydroxyl Radicals: The process is initiated by the generation of highly reactive hydroxyl radicals upon the irradiation of a semiconductor photocatalyst with UV or visible light. These radicals attack the dye molecule.
Azo Bond Cleavage: The primary attack often leads to the breaking of the azo linkage, resulting in the formation of various aromatic amines and substituted phenols. This step is responsible for the initial decolorization of the dye solution.
Hydroxylation and Opening of Aromatic Rings: The intermediate aromatic compounds undergo further oxidation through hydroxylation, where hydroxyl groups are added to the benzene (B151609) or naphthalene (B1677914) rings. This is followed by the opening of the aromatic rings, leading to the formation of smaller aliphatic acids.
Mineralization: The aliphatic acids are further oxidized to ultimately form carbon dioxide, water, and inorganic ions like sulfate (B86663) and nitrate, achieving complete mineralization of the organic pollutant. mdpi.com
While specific intermediate products for this compound are not extensively documented in the available literature, based on the degradation pathways of other similar azo dyes, potential intermediates could include substituted naphthalenesulfonic acids and aminophenol derivatives. The complete mineralization ensures that no toxic or persistent byproducts remain in the treated water.
Adsorption-Based Removal Strategies
Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Elucidation of Adsorption Mechanisms of this compound onto Modified Sorbents
The adsorption of anionic dyes like this compound onto modified sorbents is governed by several mechanisms, with electrostatic interactions and ion exchange being particularly significant. The surface chemistry of the adsorbent and the properties of the dye molecule determine the dominant mechanism.
Electrostatic Interaction: Many adsorbents are modified to have a positive surface charge in aqueous solutions. This is often achieved by introducing amine or quaternary ammonium (B1175870) functional groups onto the adsorbent's surface. In solution, these groups become protonated, creating a positively charged surface. Since this compound is an anionic dye, carrying a negative charge due to its sulfonate groups, there is a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye molecules. researchgate.net This attraction is a primary driving force for the adsorption process. The pH of the solution plays a crucial role here, as a lower pH increases the positive charge on the adsorbent surface, thereby enhancing the electrostatic attraction and adsorption capacity. nih.gov
Development and Performance Evaluation of High-Capacity Adsorbent Materials
The development of low-cost, high-capacity adsorbent materials is a major focus of research for the effective removal of dyes like this compound from wastewater.
A promising and cost-effective adsorbent has been developed from ammoniated waste polyacrylonitrile (B21495) (PAN) fiber for the removal of this compound. Waste PAN fibers are modified through amination to introduce amine functional groups, which can be further modified to quaternary ammonium ions. These modifications create a high density of positively charged sites that are highly effective for adsorbing anionic dyes.
Research has shown that these modified PAN fibers exhibit excellent adsorption performance for this compound. The adsorption process is identified as chemisorption. One study reported a remarkable saturation adsorption value of 2051.3 mg/g for an ammoniated and quaternized PAN fiber (PANQMF) at an acid concentration of 0.05 mol/L. Another variant, an ammoniated PAN fiber (PANAMF), also demonstrated high adsorption capacity and excellent reusability, retaining 72.7% of its initial adsorption capacity after eight cycles. The adsorption kinetics for PANAMF indicated that the rate-determining step shifts from diffusion to surface adsorption over time.
Table 2: Adsorption Performance of Ammoniated Waste Polyacrylonitrile Fiber for this compound
| Adsorbent | Saturation Adsorption Value (mg/g) | Reusability (after 8 cycles) |
|---|---|---|
| PANQMF | 2051.3 | Not Reported |
| PANAMF | 1492.4 (after 8 uses) | 72.7% of initial capacity |
Natural clays (B1170129), such as bentonite (B74815) and zeolite, are abundant, low-cost, and have been widely studied as adsorbents for various pollutants. However, their natural surfaces are typically negatively charged, which limits their effectiveness in adsorbing anionic dyes like this compound due to electrostatic repulsion. mdpi.com
To overcome this limitation, clays are often modified to enhance their adsorption capacity for anionic dyes. Common modification methods include:
Acid Activation: Treating clays with acids can increase their surface area and create more positively charged sites (Brönsted acid sites) on the surface by exchanging interlamellar cations with protons. nih.gov This modification significantly enhances the adsorption of anionic dyes through increased electrostatic attraction. Studies on other anionic dyes have shown that acid-activated bentonite can increase the adsorption capacity by a very large factor compared to natural bentonite. mdpi.com
Modification with Organic Cations (Organoclays): This involves treating clays with cationic surfactants or polymers. The organic cations exchange with the natural inorganic cations in the clay's interlayer space and on its surface. This process not only neutralizes the negative charge but can create a net positive charge, making the clay highly effective for adsorbing anionic dyes. nih.gov The organic layer also provides an organophilic environment that can enhance adsorption through hydrophobic interactions.
While specific performance data for the adsorption of this compound on natural and modified clays is limited in the available literature, studies on other acid dyes have demonstrated the high potential of these materials. For example, acid-activated bentonite has shown a maximum adsorption capacity of 67.4 mg/g for Methyl Orange. mdpi.com Organo-bentonites have also been reported to have high saturation adsorption amounts for various acid dyes, with values reaching up to 228.7 µmol/g for Acid Scarlet GR. nih.gov Zeolites, another type of natural clay, can also be modified to improve their capacity for anionic dye removal. mdpi.com
Biological Remediation Approaches
The biological degradation of azo dyes like this compound is a promising and environmentally friendly remediation strategy. The central feature of this process is the microbial cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This breakdown typically occurs in a two-step process involving different oxygen requirements.
The initial and rate-limiting step is the reductive cleavage of the azo bond. This reaction is catalyzed by enzymes known as azoreductases and occurs under anaerobic or microaerophilic (low oxygen) conditions. omicsonline.orgmdpi.com In this step, the azo dye acts as an electron acceptor, and the cleavage of the azo bond results in the formation of colorless, but potentially hazardous, aromatic amines. mdpi.com Azoreductases require reducing equivalents, such as NADH, to facilitate the reaction. omicsonline.orgmdpi.com
The second step involves the degradation of the aromatic amines formed during the first stage. This part of the pathway is typically an aerobic process, where different microbial enzymes mineralize the aromatic amines, breaking them down into simpler, non-toxic compounds like carbon dioxide and water. omicsonline.org Therefore, a combined anaerobic-aerobic treatment sequence is often considered the most effective strategy for the complete biodegradation of azo dyes.
For example, in the degradation of the closely related Acid Red 37 by Acinetobacter radioresistens, the process is initiated by an azoreductase that cleaves the azo bond, producing intermediate aromatic amines such as 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. omicsonline.org
The bacterial species Acinetobacter radioresistens has been identified as a potent agent for the decolorization of acid red dyes. omicsonline.org This bacterium can effectively degrade these dyes through the action of a partially purified enzyme, azoreductase. omicsonline.org The enzymatic process involves the reductive cleavage of the azo bond, which is the primary step in breaking down the dye molecule. omicsonline.org
Research has shown that Acinetobacter radioresistens can achieve high decolorization efficiency under a range of conditions. The organism demonstrates robust performance at pH values between 6 and 8 and temperatures from 30 to 50°C. omicsonline.org Notably, its decolorization ability is not significantly inhibited by high concentrations of the dye, with studies showing effective degradation at levels up to 400-500 mg/L. omicsonline.orgresearchgate.net This tolerance to high dye concentrations makes A. radioresistens a promising candidate for treating industrial effluents, which often contain high loads of dye pollutants.
A specific strain, Klebsiella pneumoniae SK1, has been isolated and identified for its remarkable ability to remediate the disulfonated azo dye this compound. researchgate.net This bacterial strain was isolated from a textile mill discharge point, an environment where it would have adapted to the presence of such pollutants. researchgate.net
Klebsiella pneumoniae SK1 has demonstrated high efficiency in the concomitant decolorization of this compound and the reduction of hexavalent chromium [Cr(VI)], another common industrial pollutant. researchgate.net The optimal conditions for its bioremediation activity have been characterized as microaerophilic (static), a temperature of 37°C, a pH range of 7-9, and a salinity of 2-4%. researchgate.net Under these conditions, the strain can achieve near-complete decolorization of the dye. researchgate.net The efficiency of decolorization is dependent on the initial dye concentration, with higher concentrations requiring longer incubation times. researchgate.net The ability of this strain to simultaneously treat both a recalcitrant azo dye and a toxic heavy metal makes it a highly valuable candidate for bioremediation applications in textile industry wastewater. researchgate.net
Table 2: Decolorization Efficiency of Klebsiella pneumoniae SK1 on this compound| Initial this compound Concentration (µg/mL) | Decolorization Efficiency (%) | Time (hours) | Reference |
|---|---|---|---|
| 100 | 99% | 48 | researchgate.net |
| 250 | 91% | 72 | researchgate.net |
| 500 | 77% | 72 | researchgate.net |
Data derived from studies conducted in the presence of 100 µg/mL Cr(VI). researchgate.net
Enzymatic Activities and Electron Transfer Mechanisms in Biodegradation
The biodegradation of azo dyes like this compound is an enzyme-driven process primarily involving the reductive cleavage of the characteristic azo bond (-N=N-). nih.gov This initial step is crucial as it leads to the decolorization of the dye and breaks it down into smaller aromatic amines, which can be further degraded. nih.gov Various microbial enzymes, including laccases, lignin (B12514952) peroxidases, and azoreductases, are implicated in the degradation of azo dyes. nih.govresearchgate.net
For acid red dyes, azoreductase is often the key enzyme responsible for degradation. researchgate.net This enzyme catalyzes the reductive cleavage of the azo linkage. The mechanism involves the transfer of electrons from an electron donor, such as Nicotinamide Adenine Dinucleotide (NADH), to the azo dye. researchgate.net The enzyme facilitates this electron transfer, leading to the reduction and breaking of the azo bond. researchgate.net
Optimization of Bioreactor Conditions for Enhanced this compound Biotransformation
The efficiency of microbial degradation of this compound in a bioreactor is highly dependent on the optimization of various physicochemical parameters. nih.gov These parameters directly influence microbial growth and enzymatic activity. nih.gov Key factors that are typically optimized include pH, temperature, aeration, salinity, and the concentration of nutrients and the dye itself. nih.govresearchgate.net
For the biotransformation of this compound by Klebsiella pneumoniae SK1, specific operational conditions have been identified as optimal. researchgate.net The decolorization efficacy was found to be highest under static (microaerophilic) conditions, which supports the reductive mechanism of azo bond cleavage. researchgate.net The process is also sensitive to pH, temperature, and salinity. Research has shown that a pH range of 7.0 to 9.0 and a temperature of 37°C are optimal for the degradation of this compound by this strain. researchgate.net Furthermore, the bacterial activity is maintained in saline conditions, with optimal performance noted at a salinity of 2-4%. researchgate.net
The optimization of these conditions is critical for developing an effective large-scale bioreactor system for treating effluents containing this compound.
Table 1: Optimized Bioreactor Parameters for this compound Decolorization by Klebsiella pneumoniae SK1
| Parameter | Optimal Value/Range |
|---|---|
| Aeration | Static (Microaerophilic) |
| Temperature | 37°C |
| pH | 7.0 - 9.0 |
| Salinity | 2 - 4% |
Electrochemical Treatment Technologies
Electrochemical treatment, particularly through methods known as Electrochemical Advanced Oxidation Processes (EAOPs), presents a powerful alternative for degrading recalcitrant organic pollutants like this compound. nih.gov These technologies are noted for their strong oxidation capabilities and high safety. nih.gov
The fundamental principle of EAOPs is the in-situ generation of highly reactive oxidizing species, primarily the hydroxyl radical (•OH). nih.gov With an oxidation potential of 2.8 V, the hydroxyl radical is a non-selective and potent oxidant capable of mineralizing complex organic molecules into simpler compounds like CO2 and H2O. nih.gov These radicals can be generated at the surface of specific anodes (like Boron-Doped Diamond or tin dioxide) through the oxidation of water, or in the bulk solution via processes like the electro-Fenton reaction. nih.gove3s-conferences.org
Electrochemical reactors for dye degradation are typically configured as simple, undivided cells containing an anode and a cathode submerged in the effluent. nih.govjchps.com The configuration can range from a basic beaker setup with parallel plate electrodes to more complex designs like batch recirculation flow reactors, where the effluent is continuously pumped through the electrochemical cell to improve mass transport. nih.govjchps.com A direct current power supply is used to apply the necessary current or potential to drive the reactions. nih.gov
The choice of electrode material and supporting electrolyte are critical variables that significantly influence the efficiency and mechanism of electrochemical degradation.
Electrode Materials: Anodes are broadly classified as "active" and "non-active." e3s-conferences.org
Active Anodes (e.g., iron, Ti/RuO2-TiO2, graphite) actively participate in the oxidation process and often have lower oxygen evolution overpotentials. nih.govjchps.comresearchgate.net They can generate higher oxides on their surface that mediate oxidation or, in the case of iron, can be consumed to drive electro-Fenton or electrocoagulation processes. nih.govresearchgate.net
Non-active Anodes (e.g., Boron-Doped Diamond (BDD), SnO2-Sb) have high oxygen evolution overpotentials. e3s-conferences.org This property makes them poor catalysts for oxygen evolution, allowing for the efficient generation of physisorbed hydroxyl radicals from water discharge, which are then available to oxidize organic pollutants with high efficiency. e3s-conferences.orgresearchgate.net BDD electrodes are often considered the most effective for achieving complete mineralization of organic compounds. researchgate.net
Electrolyte Composition: A supporting electrolyte is necessary to ensure sufficient conductivity of the wastewater. nih.gov The type of electrolyte can also influence the degradation pathway.
Sodium sulfate (Na2SO4) is often used as an inert electrolyte, primarily serving to increase conductivity without generating additional oxidants. nih.gov
Sodium chloride (NaCl) can lead to the formation of active chlorine species (Cl2, HOCl, OCl⁻) at the anode. jchps.com These are powerful oxidants that can contribute to dye degradation through indirect oxidation, though they also carry the risk of forming undesirable chlorinated organic byproducts. jchps.com
The electrochemical degradation of an azo dye like this compound generally proceeds through a sequence of reactions initiated by hydroxyl radicals or other electrochemically generated oxidants. nih.govresearchgate.net The primary and most rapid step is the attack on the chromophore, leading to the cleavage of the azo bond (-N=N-). nih.gov This initial reaction results in the loss of color. nih.gov
The cleavage of the azo group generates aromatic intermediates, such as substituted anilines and phenols. semanticscholar.org These intermediates are typically more biodegradable but can sometimes be more toxic than the parent dye. nih.gov Continued attack by hydroxyl radicals leads to the opening of the aromatic rings, forming short-chain carboxylic acids such as maleic acid and oxalic acid. nih.gov Under ideal conditions, particularly with high-efficiency anodes like BDD, these intermediates are further oxidized to complete mineralization, yielding carbon dioxide, water, and inorganic ions (e.g., sulfate, nitrate, and chloride). nih.gove3s-conferences.org
Fundamental Interactions and Material Science Applications of Acid Red 249
Interactions of Acid Red 249 with Polymeric and Colloidal Systems
The behavior of this compound in the presence of polymers and colloids is dictated by complex ionic interactions and its influence on the surrounding physicochemical environment. These interactions are crucial for applications such as inkjet printing and the formation of functional materials.
Characterization of Ionic Complex Formation and Precipitation Phenomena in Aqueous Media
In aqueous solutions, this compound, an anionic dye, readily interacts with cationic polymers to form insoluble ionic complexes. imaging.org A notable example is its interaction with Polyfix 601 (PF), a cationic polymer used as a dye-fixing agent. imaging.org When this compound and PF are mixed in water, a red precipitate forms due to the stoichiometric ionic complex formation between the anionic groups of the dye and the cationic groups of the polymer. imaging.org
The precipitation of the this compound-Polyfix 601 complex is dependent on the weight ratio of the two components. Maximum precipitation occurs when the anionic charges of this compound and the cationic charges of Polyfix 601 are nearly equal. imaging.org Interestingly, an excess of the cationic polymer can lead to a decrease in precipitation, a phenomenon attributed to the solubilizing effect of the free cationic charges on the complex. imaging.org The presence of other colloidal particles, such as silica, can influence this precipitation behavior by interacting with the cationic polymer and altering the charge balance of the system. imaging.org
| Component 1 | Component 2 | Phenomenon | Key Factors |
| This compound | Polyfix 601 (cationic polymer) | Ionic Complex Formation, Precipitation | Stoichiometric ratio of anionic and cationic charges |
| This compound | Silica | Negligible direct interaction | Influences precipitation with cationic polymers |
Influence of this compound on the Physicochemical Environment within Material Matrices
Within a material matrix, such as an inkjet paper's receiving layer, this compound significantly alters the local physicochemical environment. imaging.org In a matrix containing a binder like polyvinyl alcohol (PVA) and a cationic polymer, this compound primarily exists as an ionic complex dispersed within the polymer layer. imaging.org This complex formation is crucial for the quality and stability of the printed image. imaging.org
The presence of this compound can also influence the aggregation state of other components. For instance, in a PVA film, the dye can exist in a dissolved state or as solid deposits, depending on the presence of a cationic polymer. imaging.org Without a cationic polymer, this compound tends to dissolve completely in the PVA layer. imaging.org However, in the presence of a cationic polymer, a portion of the dye forms a solid deposit on the surface of the film, affecting the optical properties of the material. imaging.org
Role of this compound in Directed Material Synthesis
This compound has proven to be a valuable tool in the bottom-up fabrication of nanomaterials, acting as a template to guide the morphology and properties of synthesized polymers.
Template-Assisted Polymerization for Nanostructure Fabrication (e.g., Polypyrrole Nanofibers/Nanorods)
This compound, along with other anionic dyes, has been successfully employed as a structure-directing agent in the synthesis of one-dimensional polypyrrole (PPy) nanostructures, such as nanofibers and nanorods. researchgate.netresearchgate.net During the oxidative polymerization of pyrrole, the dye molecules can self-assemble, forming templates that guide the growth of the polymer chains into elongated structures. researchgate.net This template-assisted approach offers a facile and effective method for controlling the nanoscale morphology of conducting polymers. researchgate.nettandfonline.com
The formation of these nanostructures is a result of the interaction between the anionic dye and the polymerizing pyrrole. Other anionic dyes like Acid Blue 25 and Acid Red 1 have also been shown to promote the formation of PPy nanofibers or nanotubes. researchgate.netresearchgate.net
Investigation of this compound's Influence on Polymer Morphology and Functional Properties
The use of this compound as a template not only dictates the morphology of the resulting polymer but also significantly influences its functional properties, particularly its electrical conductivity. researchgate.net For instance, polypyrrole synthesized in the presence of certain anionic dyes, including those structurally similar to this compound, has shown enhanced conductivity compared to PPy prepared without a template. researchgate.net The organized, one-dimensional structure facilitated by the dye template can lead to improved charge transport along the polymer chains. ekb.egmdpi.com
The specific molecular structure of the dye plays a crucial role in its effectiveness as a templating agent. researchgate.net Studies have shown that different anionic dyes can lead to variations in the resulting polymer morphology, highlighting the importance of the dye's chemical structure in directing the self-assembly process. researchgate.netresearchgate.net For example, while this compound promotes the formation of nanofibers, other dyes might lead to the generation of nanotubes or different morphologies. researchgate.net
| Polymer | Templating Agent | Resulting Morphology | Impact on Functional Properties |
| Polypyrrole (PPy) | This compound | Nanofibers/Nanorods | Enhanced electrical conductivity |
| Polypyrrole (PPy) | Acid Blue 25 | Nanofibers | Improved conductivity |
| Polypyrrole (PPy) | Acid Red 1 | Nanotubes/Nanofibers | Increased conductivity |
Advanced Analytical Techniques in Acid Red 249 Research
Spectroscopic Methodologies for Reaction Monitoring and Byproduct Analysis
Spectroscopy plays a pivotal role in understanding the chemical and structural changes of Acid Red 249. By analyzing the interaction of the dye with electromagnetic radiation, researchers can gain insights into its concentration, the breakdown of its chromophore, and alterations in its molecular structure.
UV-Visible Spectroscopy for Decolorization and Concentration Determination
UV-Visible spectroscopy is a fundamental technique for quantifying the decolorization of this compound solutions and determining its concentration. The principle lies in measuring the absorbance of light at specific wavelengths by the dye molecule. The characteristic color of this compound is due to its chromophore, the azo group (-N=N-), which absorbs light in the visible region of the electromagnetic spectrum.
The decolorization process, often a result of photocatalytic degradation or other advanced oxidation processes, involves the breakdown of this chromophore. This breakdown leads to a decrease in the absorbance at the dye's maximum absorption wavelength (λmax). By monitoring this decrease over time, the rate and efficiency of the decolorization process can be accurately determined. For instance, in studies involving the photocatalytic degradation of this compound using Poly(m-phenylenediamine)/ZnO composites, UV-Vis absorbance was used to track the decolorization of the dye samples. researchgate.net
The concentration of this compound in a solution can be calculated using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method is essential for preparing standard solutions and for quantifying the amount of dye adsorbed onto materials. imaging.org
Table 1: Application of UV-Visible Spectroscopy in this compound Research
| Application | Principle | Key Measurement | Reference |
| Decolorization Monitoring | Decrease in absorbance at λmax due to chromophore breakdown. | Percentage of decolorization over time. | researchgate.netnih.gov |
| Concentration Determination | Beer-Lambert Law (A = εbc). | Absorbance at λmax. | imaging.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Changes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and observing changes in its chemical structure. When applied to this compound research, FTIR helps in confirming the degradation of the dye by detecting the disappearance of characteristic peaks and the appearance of new ones corresponding to degradation byproducts.
The FTIR spectrum of this compound exhibits distinct peaks corresponding to its various functional groups, such as sulfonic groups (-SO3H), hydroxyl groups (-OH), and the azo bond (-N=N-). researchgate.net During degradation, the cleavage of the azo bond and the breakdown of the aromatic rings lead to significant changes in the FTIR spectrum. For example, the disappearance of the azo bond peak and the emergence of peaks associated with simpler organic molecules would indicate successful degradation. tandfonline.com
In studies involving the synthesis of materials for dye removal, FTIR is used to characterize the chemical structure of the synthesized materials, such as confirming the incorporation of nanoparticles into a polymer matrix. researchgate.net
Table 2: Key FTIR Spectral Regions for Analyzing this compound and its Degradation
| Wavenumber Range (cm⁻¹) | Associated Functional Group/Vibration | Significance in this compound Research | Reference |
| 3100-3700 | O-H stretch (hydroxyl groups) | Indicates presence of hydroxyl groups in the dye or degradation products. | tandfonline.com |
| 1600-1680 | C=C stretch (aromatic rings) | Characteristic of the dye's aromatic structure. | tandfonline.com |
| ~1550 | N=N stretch (azo group) | Disappearance indicates cleavage of the chromophore. | researchgate.net |
| 1000-1200 | S=O stretch (sulfonic groups) | Confirms the presence of sulfonic acid groups in the dye molecule. | researchgate.net |
Advanced Spectrophotometric Approaches for Functional Group Analysis
Beyond standard UV-Vis and FTIR, advanced spectrophotometric techniques can provide more detailed information about the functional groups within this compound and its transformation products. These methods often involve chemical reactions that produce a colored product, which can then be quantified spectrophotometrically.
For instance, specific methods have been developed for the analysis of functional groups like esters, carbonyls, and carboxyl groups in complex organic mixtures. tandfonline.com While not directly reported for this compound, these approaches could be adapted to quantify the formation of such functional groups during its oxidative degradation. These methods typically involve derivatization reactions to form a chromophore that absorbs strongly in the visible region, allowing for sensitive detection. tandfonline.com
Chromatographic Techniques for Separation and Identification of Degradation Products
Chromatographic techniques are indispensable for separating the complex mixture of compounds that can result from the degradation of this compound. By separating the components of a mixture, individual compounds can be identified and quantified, providing a detailed picture of the degradation pathway.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is ideal for identifying the various intermediate products, or metabolites, formed during the degradation of this compound.
In a typical LC-MS analysis, the sample is first injected into the liquid chromatograph, where the different components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. This information allows for the determination of the molecular weight of each component. By comparing the detected masses with databases and considering the fragmentation patterns, the chemical structures of the degradation products can be elucidated. cabidigitallibrary.organimbiosci.org
This technique is crucial for understanding the step-by-step breakdown of the complex this compound molecule into smaller, less harmful compounds. nih.gov
Application of Advanced Microscopy for Material Characterization
While not directly analyzing the this compound molecule itself, advanced microscopy techniques are vital for characterizing the materials used in its removal or degradation. The morphology and surface properties of adsorbents or photocatalysts play a significant role in their efficiency.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface structure, particle size, and morphology of materials. For example, in the study of Poly(m-phenylenediamine)/ZnO composites for this compound degradation, SEM and TEM were used to characterize the synthesized catalyst. researchgate.net Similarly, in research involving the use of polypyrrole nanofibers for dye removal, SEM was used to observe the morphology of the fibers. researchgate.net These microscopic analyses provide crucial information that helps in optimizing the synthesis and performance of materials for the treatment of water contaminated with this compound.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for analyzing the morphology—the size, shape, and surface texture—of materials employed in this compound treatment. These characteristics are crucial as they directly influence the material's surface area and the accessibility of active sites for adsorption or catalysis.
SEM analysis is frequently used to observe the surface topography of adsorbents and catalysts. For instance, studies on the use of polypyrrole for dye removal have noted that the presence of certain dyes, including this compound, can promote the generation of nanofiber structures instead of the more common granular or globular morphologies. researchgate.net This alteration in morphology can significantly impact the material's performance. In another application, the surface of ZnO nanoparticles used for photocatalytic degradation of dyes was shown by SEM to be rough, compacted, and porous, features that increase the available surface area for the degradation reaction. ekb.eg
TEM offers higher resolution imaging, allowing for the visualization of internal structures and the size distribution of nanoparticles. For catalysts like ZnO, TEM analysis can determine the primary particle size, which has been found to be in the range of 19.1 to 33.1 nm. ekb.eg This nanoscale dimension is critical for the catalytic efficiency. Similarly, TEM has been used to confirm the morphology of synthesized oligomers and other nano-catalysts, providing essential data on their structural integrity and form. researchgate.netresearchgate.net
The table below summarizes morphological findings for materials used in dye degradation, which are analogous to studies involving this compound.
| Technique | Material | Observation | Significance |
| SEM | Polypyrrole | Promotion of nanofiber growth in the presence of this compound. researchgate.net | Increased surface area and altered reactive properties. |
| SEM | ZnO Nanoparticles | Rough, compacted, and porous surface with irregular lumpy shapes. ekb.eg | Provides a large surface area for contact and degradation of dye molecules. |
| TEM | ZnO Nanoparticles | Particle size determined to be between 19.1 nm and 33.1 nm. ekb.eg | Confirms nanoscale dimensions, crucial for high catalytic activity. |
| TEM | Synthesized Oligomers | Confirmation of the morphology of the oligomers. researchgate.net | Verifies the structure of newly synthesized materials for dye interaction. |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural properties of materials. In this compound research, XRD is used to confirm the successful synthesis of crystalline catalysts and adsorbents and to assess their structural integrity.
The XRD pattern of a material acts as a fingerprint, with diffraction peaks corresponding to specific crystal planes. For example, in the synthesis of ZnO nanoparticles for dye degradation, XRD analysis confirms the formation of the hexagonal wurtzite phase. ekb.eg Similarly, for layered double hydroxides (LDHs) used as adsorbents, XRD studies confirm the materialization of the intended layered structure. nih.gov The technique is also essential for characterizing zeolites and other microporous materials, which are widely used as adsorbents and catalysts. mdpi.comacs.orgnih.gov XRD can reveal changes in crystallinity, such as pressure-induced amorphization, which is a reversible loss of crystalline structure. mdpi.com
Furthermore, XRD is used to determine the degree of graphitization and the size of crystallites in carbon-based materials, which can be used as adsorbents. ect-journal.kz By analyzing the position and width of the diffraction peaks, researchers can calculate parameters like the interplanar spacing (the distance between layers of atoms), which is crucial for understanding how dye molecules might intercalate or interact with the material. ect-journal.kz
The table below presents typical data obtained from XRD analysis for materials relevant to dye removal.
| Material | Key XRD Finding | Structural Parameter | Reference |
| ZnO Nanoparticles | Confirmed hexagonal wurtzite phase. | Crystalline phase identification. | ekb.eg |
| NiFeTi LDH | Confirmed materialization of LDH structure. | Phase and structural integrity. | nih.gov |
| Carbon Materials | Determined structural phases and crystallite size. | Degree of graphitization. | ect-journal.kz |
| Zeolites | Evidence of changes in crystallinity (amorphization). | Structural stability under pressure. | mdpi.com |
Computational Chemistry and Theoretical Modeling for Mechanistic Elucidation
Computational methods provide powerful insights into the fundamental mechanisms of dye degradation and adsorption that are often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) Studies on Degradation Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com In the study of this compound degradation, DFT is used to predict the most probable reaction pathways by identifying the most reactive sites within the dye molecule. rsc.org
A key application of DFT in this area is the calculation of Fukui functions. faccts.deacs.org The Fukui function indicates the propensity of each atom in a molecule to accept or donate an electron, thereby predicting its susceptibility to attack by electrophiles, nucleophiles, or radicals. acs.orgchemrxiv.org In advanced oxidation processes, where highly reactive species like hydroxyl radicals (•OH) are generated to break down dyes, DFT can pinpoint which part of the this compound molecule, such as the azo bond (–N=N–), is the most likely point of initial attack. This initial step is often the rate-determining step in the decolorization of the dye.
By modeling the entire reaction sequence, from the initial radical attack to the cleavage of the molecule and the formation of various intermediates, DFT helps to construct a detailed degradation pathway. nih.govacs.orgmdpi.com This theoretical understanding allows researchers to optimize experimental conditions and design more efficient catalysts for the complete mineralization of the dye into harmless substances like CO₂ and H₂O. rsc.org
| Computational Method | Application in Degradation Studies | Key Insight Provided |
| Density Functional Theory (DFT) | Calculation of Fukui function indices. faccts.deacs.orgchemrxiv.org | Identifies the most reactive sites on the this compound molecule for radical attack. |
| DFT | Modeling of reaction energetics and transition states. acs.org | Elucidates the step-by-step degradation pathway and identifies intermediate products. |
| DFT | Investigation of catalyst-dye interactions. mdpi.com | Explains how a catalyst lowers the energy barrier for the degradation reaction. |
Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms
Molecular Dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. diva-portal.org This technique is particularly valuable for visualizing and understanding the mechanism of how this compound molecules adsorb onto the surface of a material.
MD simulations can model the entire adsorption process, from the dye molecule approaching the adsorbent surface in an aqueous solution to its final bound state. These simulations reveal the preferred orientation of the dye on the surface and identify the specific intermolecular forces responsible for the binding, such as electrostatic interactions, hydrogen bonds, and van der Waals forces. researchgate.netmdpi.com For example, an MD simulation could show the strong electrostatic attraction between the negatively charged sulfonate groups of this compound and positively charged sites on an adsorbent surface. researchgate.net
By calculating the interaction energy between the dye and the adsorbent, MD simulations provide a quantitative measure of the adsorption strength. preprints.org This information is critical for designing and developing new adsorbent materials with enhanced selectivity and capacity for removing this compound from wastewater. The insights gained can guide the modification of an adsorbent's surface chemistry to create more effective binding sites. mdpi.com
| Simulation Technique | Application in Adsorption Studies | Key Insight Provided |
| Molecular Dynamics (MD) | Simulating the trajectory of dye molecules near an adsorbent surface. diva-portal.org | Visualizes the dynamic process of adsorption and the final orientation of the dye. |
| MD | Calculating interaction energies between dye and adsorbent. preprints.org | Quantifies the strength of adsorption and identifies the dominant binding forces (e.g., electrostatic, van der Waals). |
| MD with Monte Carlo Methods | Simulating adsorption isotherms and identifying favorable adsorption sites. mdpi.compreprints.org | Predicts the adsorption capacity and reveals the most energetically favorable binding locations on the surface. |
Environmental Dynamics and Fate of Acid Red 249
Environmental Distribution and Persistence in Aquatic and Soil Compartments
Acid Red 249, like many other azo dyes, is designed to be chemically and photolytically stable, which contributes to its high persistence in natural environments. scbt.com Due to their high water solubility, azo acid dyes are expected to be found in water, sediment, and soil. canada.ca When released into aquatic environments, these dyes may remain in the water column for extended periods due to their hydrophilic nature. canada.ca However, they are ultimately expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca
The mobility of ionic dyes in soil and sediment can be influenced by their ionic nature. scbt.com While their low organic carbon-water (B12546825) partition coefficient (Koc) values might suggest high to moderate mobility, their ionic character leads to adsorption through ion-exchange processes. scbt.com
Pathways of Environmental Attenuation
The environmental attenuation of this compound occurs through several pathways, including photodegradation, biodegradation, and adsorption to various natural materials.
Photodegradation:
Photocatalytic degradation is a prominent method for breaking down this compound. Studies have shown that in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, significant color removal can be achieved. brazilianjournals.com.br One study observed an 81% color removal of this compound in 90 minutes of exposure to TiO2 and light. brazilianjournals.com.br Another study synthesized Poly(m-phenylenediamine)/ZnO (PMPD/ZnO) composites and found they exhibited good photocatalytic activity for the degradation of this compound under both UV and visible light. researchgate.net After five cycles, the photocatalytic activity for degrading this compound was still over 75% of the initial run. researchgate.net The primary oxidants in the photodegradation process with PMPD/ZnO under UV light were identified as photogenerated holes (h+) and hydroxyl radicals (OH·), while under visible light, hydroxyl radicals were the main oxidant. researchgate.net
Biodegradation:
Microbial action plays a crucial role in the breakdown of this compound. Several bacterial strains have been identified that can decolorize and degrade this dye. A bacterial strain identified as Klebsiella pneumoniae SK1 was found to be efficient in the concomitant decolorization and reduction of 100 µg/ml of this compound within 48 hours under microaerophilic conditions. researchgate.netresearchgate.net The optimal conditions for this decolorization were found to be static conditions, a temperature of 37°C, a salinity of 2-4%, and a pH range of 7-9. researchgate.netresearchgate.net Another study reported that Bacillus firmus was effective in remediating this compound, with an optimized initial concentration of 100 mg/L. jmbfs.org The enzymes responsible for this biodegradation are often azoreductases, which catalyze the reductive cleavage of the azo bond. researchgate.net
Interactive Data Table: Microbial Degradation of this compound
| Microorganism | Initial Dye Concentration | Degradation/Decolorization Efficiency | Time | Conditions |
| Klebsiella pneumoniae SK1 | 100 µg/ml | Efficient decolorization and reduction | 48 hours | Microaerophilic, 37°C, 2-4% salinity, pH 7-9 |
| Bacillus firmus | 100 mg/L | Effective remediation | - | - |
Adsorption Kinetics in Natural Systems:
Adsorption onto various natural and synthetic sorbents is another significant mechanism for the removal of this compound from aqueous solutions. While specific studies on the adsorption kinetics of this compound on natural systems are limited, research on similar acid dyes provides valuable insights. The adsorption process is influenced by factors such as the nature of the adsorbent, its dose, the specific surface area, dye concentration, temperature, and pH. deswater.com
For instance, studies on other red dyes have shown that natural materials like beech and silver fir wood fibers can effectively remove them from water. deswater.com The adsorption kinetics often follow a pseudo-second-order rate equation. deswater.compreprints.org The adsorption capacity can be influenced by temperature, with some studies showing an increase in capacity with increasing temperature, suggesting an endothermic process. ijcce.ac.ir The pH of the solution also plays a critical role in the adsorption process. deswater.com
Future Directions and Emerging Research Avenues for Acid Red 249
Development of Sustainable and Energy-Efficient Treatment Technologies
Current research is actively pursuing the development of environmentally friendly and low-energy methods to treat wastewater containing Acid Red 249. Traditional physicochemical treatment methods are often criticized for their high costs, energy consumption, and potential to create secondary pollutants. mdpi.comresearchgate.net As a result, the focus has shifted towards sustainable alternatives.
One promising avenue is the use of adsorption, a process favored for its cost-effectiveness, simplicity, and low energy requirements. mdpi.com Researchers are exploring the use of green adsorbents like cellulose-based hydrogels, which are biodegradable, non-toxic, and have a high adsorption capacity. mdpi.com Another area of interest is the application of advanced oxidation processes (AOPs) that utilize renewable energy sources. For instance, photocatalysis, which uses light to activate a catalyst and degrade pollutants, is being investigated as a sustainable treatment option. acs.org
Furthermore, the integration of renewable energy technologies into wastewater treatment plants (WWTPs) is gaining traction as a strategy to enhance energy efficiency and sustainability. mdpi.com Technologies like anaerobic digestion, which produces biogas from sludge, can help offset the energy demands of the treatment process. mdpi.com
Exploration of Novel Catalytic and Biocatalytic Systems for Enhanced Degradation
Significant efforts are being made to discover and develop new catalytic systems that can more effectively break down this compound. These include both chemical catalysts and biological catalysts (biocatalysts).
In the realm of chemical catalysis, researchers are synthesizing novel nanocomposites. For example, Poly(m-phenylenediamine)/ZnO (PMPD/ZnO) composites have shown good photocatalytic activity for the degradation of this compound under both UV and visible light. researchgate.net These composites also demonstrate better stability, with over 75% of their photocatalytic activity remaining after five successive cycles. researchgate.net Another study reported the use of Fe-Ag/GAC catalysts to degrade Acid Red 73, a similar azo dye, with high efficiency. researchgate.net The development of such catalysts is crucial for enhancing the speed and completeness of dye degradation.
Biocatalysis, which utilizes enzymes and microorganisms, is emerging as a cost-effective and environmentally friendly alternative. mdpi.com Enzymes like azoreductases, laccases, and peroxidases have been shown to decolorize and degrade azo dyes. openbiotechnologyjournal.com Research is focused on immobilizing these enzymes on various supports to improve their stability and reusability, making the process more economically viable. nih.gov For instance, a bacterial strain identified as Klebsiella pneumoniae SK1 has demonstrated the ability to decolorize this compound and reduce hexavalent chromium simultaneously. researchgate.net
Integration of Remediation Processes with Resource Recovery Strategies
A forward-thinking approach in the remediation of this compound involves coupling the treatment process with the recovery of valuable resources. This concept aligns with the principles of a circular economy, aiming to minimize waste and maximize resource utilization. researchgate.netrsc.org
For acidic waste streams, which can be a byproduct of dye manufacturing and application processes, technologies are being developed to recover and recycle inorganic acids. rsc.org This not only reduces the environmental impact of acid disposal but also offers economic benefits. rsc.org Membrane technologies and solvent extraction are among the methods being explored for acid recovery. rsc.orgmdpi.com
In the context of biological treatment, the biomass generated can be a source of valuable products. For example, microbial processes can be designed to produce biofuels or other bio-based products from the waste stream, turning a disposal problem into a resource. nih.gov The integration of phytoremediation, using plants to clean up contaminated water, with resource recovery is another promising area, where the plant biomass could be used for energy production or as a source of other materials. researchgate.net
Advanced Computational Modeling for Predictive Research and Material Design
Computational modeling is becoming an indispensable tool in the research and development of new solutions for this compound remediation. These advanced computational techniques allow scientists to predict the behavior of molecules and materials, accelerating the design and optimization of treatment processes. aip.org
Molecular dynamics (MD) simulations, for example, can provide detailed insights into the interactions between this compound and adsorbent materials at the atomic level. aip.org This understanding is crucial for designing adsorbents with higher affinity and capacity for the dye. Computational studies have been used to investigate the competitive adsorption of dyes onto nanosorbents, revealing synergistic effects that enhance adsorption. researchgate.net
Furthermore, computational models are being used to study the mechanisms of catalytic degradation. By simulating the reaction pathways, researchers can identify the key steps and design more efficient catalysts. acs.org These predictive capabilities help to reduce the time and cost associated with experimental trial-and-error, paving the way for the rapid development of new and improved remediation technologies.
Development of Standardized Methodologies for Comparative Studies
To ensure the reliable and reproducible evaluation of different treatment technologies for this compound, there is a growing need for standardized methodologies. The development of such standards would allow for the direct comparison of the performance of various adsorbents, catalysts, and degradation processes under consistent conditions.
The establishment of benchmark materials and standardized testing procedures would facilitate a more systematic and rigorous evaluation of emerging technologies. This would not only enhance the quality and reliability of research findings but also accelerate the transition of promising laboratory-scale technologies to practical, full-scale applications for the treatment of wastewater containing this compound.
Q & A
Q. What are the key methodologies for synthesizing and characterizing Acid Red 249 in laboratory settings?
Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization employs UV-Vis spectroscopy (λmax ~500–600 nm for azo dyes), NMR for structural confirmation, and HPLC for purity assessment (>95%). Reproducibility requires strict stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., wastewater)?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is standard, using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid). Calibration curves (R² >0.99) and spike-recovery tests (85–115%) validate accuracy. Mass spectrometry (MS) confirms molecular ions (e.g., m/z 454 for this compound) .
Q. How can researchers design experiments to assess the photostability of this compound under UV exposure?
Use xenon arc lamps to simulate sunlight, with controlled irradiance (W/m²) and spectral output. Monitor degradation via UV-Vis absorbance decay at λmax and HPLC to identify byproducts. Include dark controls to isolate photolytic effects. Data should be normalized to initial concentrations .
Q. What experimental protocols evaluate this compound’s interactions with cellulose-based substrates?
Batch adsorption studies under varying pH (2–10), temperature (25–60°C), and ionic strength (0.01–0.1 M NaCl). Use Langmuir/Freundlich isotherms to model adsorption capacity. FTIR and SEM analyze surface bonding and morphology changes post-adsorption .
Advanced Research Questions
Q. How can contradictory data on this compound’s degradation pathways in advanced oxidation processes (AOPs) be resolved?
Conduct controlled AOPs (e.g., Fenton, ozonation) with standardized reactant concentrations and reaction times. Use LC-QTOF-MS to identify transient radicals and degradation intermediates. Statistical tools (ANOVA, p<0.05) validate reproducibility. Compare results across multiple labs to isolate methodological variability .
Q. What experimental designs optimize this compound’s stability in extreme pH and temperature conditions?
Accelerated stability studies using Arrhenius models (40–80°C, pH 1–13) over 30 days. Monitor color retention (CIE Lab* values) and chemical integrity (FTIR, NMR). Kinetic modeling (zero/first-order) predicts shelf-life. Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
Q. How do computational modeling approaches enhance understanding of this compound’s reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular dynamics (MD) simulations model dye-aggregation behavior in aqueous solutions. Validate predictions with experimental spectroscopic data and crystallography .
Q. What methodologies assess the ecotoxicological impact of this compound metabolites on aquatic ecosystems?
Acute/chronic toxicity tests using Daphnia magna or Danio rerio (zebrafish). Measure LC50 and EC50 values for metabolites identified via LC-MS. QSAR models correlate structural features with toxicity. Sediment-water partitioning studies assess bioaccumulation potential .
Q. How can researchers resolve discrepancies in reported adsorption capacities of this compound on nanomaterial composites?
Standardize surface area (BET analysis), pore size (DFT/N2 adsorption), and functional groups (XPS) of adsorbents. Compare adsorption kinetics (pseudo-first/second-order) across studies. Use machine learning (e.g., random forest) to identify dominant variables (pH, adsorbent dosage) .
Q. What strategies validate the synergistic effects of this compound in mixed-dye systems for industrial applications?
Design factorial experiments to test binary/ternary dye mixtures. Use UV-Vis deconvolution algorithms to quantify individual contributions. Statistical mixture-response models (e.g., Box-Behnken) optimize formulation ratios. Validate via color strength (K/S values) on target substrates .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC vs. capillary electrophoresis) and inter-laboratory comparisons .
- Statistical Rigor : Apply multivariate analysis (PCA, PLS) to isolate confounding variables in degradation/adsorption studies .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency, as per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
